N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE
Description
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a benzofuran ring, a dimethylamino group, and a trifluoromethylphenyl group
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-27(2)17(13-6-7-18-14(10-13)8-9-30-18)12-25-19(28)20(29)26-16-5-3-4-15(11-16)21(22,23)24/h3-7,10-11,17H,8-9,12H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREAPQCOWBXGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include benzofuran derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-ylmethanol share the benzofuran core structure.
Dimethylaminoethyl Derivatives: Compounds such as N,N-dimethylaminoethyl chloride and N,N-dimethylaminoethyl acrylate feature the dimethylaminoethyl group.
Trifluoromethylphenyl Derivatives: Compounds like 3-(trifluoromethyl)aniline and 3-(trifluoromethyl)phenol contain the trifluoromethylphenyl group.
Uniqueness
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22F3N3O
- Molecular Weight : 357.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the dimethylamino group enhances its lipophilicity, facilitating cell membrane penetration. The trifluoromethyl group is known to influence the compound's binding affinity and selectivity towards specific receptors.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with benzofuran moieties have shown efficacy against various Gram-positive and Gram-negative bacteria. The incorporation of the trifluoromethyl group may enhance antibacterial activity, as seen in other studies where such modifications led to improved inhibition of bacterial growth.
| Compound Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzofuran Derivatives | Staphylococcus aureus, E. coli | 12.5 - 25 µg/mL |
| Trifluoromethyl Substituted Compounds | Pseudomonas aeruginosa | 6.25 - 12.5 µg/mL |
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. The mechanism likely involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study on benzofuran derivatives demonstrated that compounds with similar structures significantly inhibited the growth of MRSA strains, highlighting the potential for developing new antibacterial agents based on this scaffold .
- Anticancer Research : Another investigation into related compounds indicated promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications like those found in this compound could lead to effective anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
